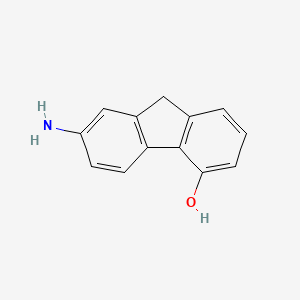![molecular formula C7H14S3 B14358858 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane CAS No. 93788-29-5](/img/structure/B14358858.png)
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of methyl groups and a methylsulfanyl group in its structure makes it unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a methylating agent in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane involves its interaction with specific molecular targets. The presence of sulfur atoms in its structure allows it to form strong interactions with metal ions and other electrophilic species. These interactions can modulate various biochemical pathways and processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
- 6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol
Uniqueness
4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is unique due to its specific structural features, such as the dithiolane ring and the presence of both methyl and methylsulfanyl groups
Propiedades
Número CAS |
93788-29-5 |
|---|---|
Fórmula molecular |
C7H14S3 |
Peso molecular |
194.4 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-(methylsulfanylmethyl)-1,3-dithiolane |
InChI |
InChI=1S/C7H14S3/c1-5-6(2)10-7(9-5)4-8-3/h5-7H,4H2,1-3H3 |
Clave InChI |
KYFPPWRXGGIWHG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SC(S1)CSC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


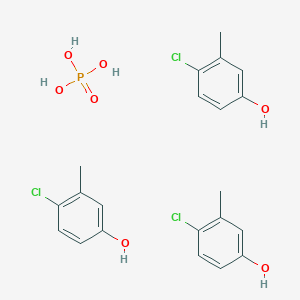
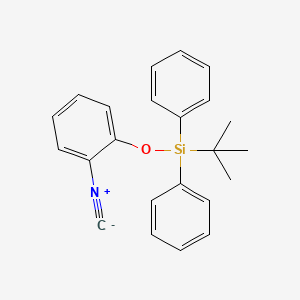
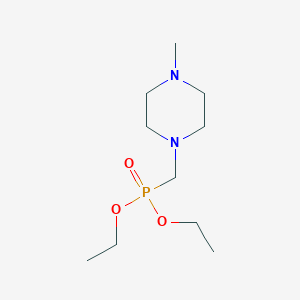
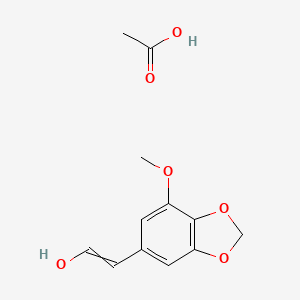

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
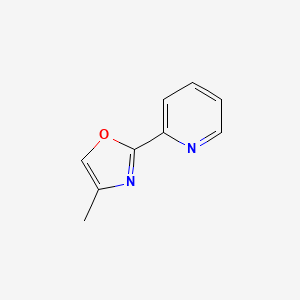

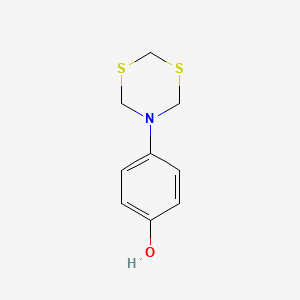
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
